Nicotinamide riboside-d4 (triflate)
CAS No.:
Cat. No.: VC14582849
Molecular Formula: C12H15F3N2O8S
Molecular Weight: 408.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15F3N2O8S |
|---|---|
| Molecular Weight | 408.34 g/mol |
| IUPAC Name | 2,4,5,6-tetradeuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C11H14N2O5.CHF3O3S/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;2-1(3,4)8(5,6)7/h1-4,7-9,11,14-16H,5H2,(H-,12,17);(H,5,6,7)/t7-,8-,9-,11-;/m1./s1/i1D,2D,3D,4D; |
| Standard InChI Key | ZEWRNTDQENDMQK-VJZBIKLSSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H])C(=O)N)[2H].C(F)(F)(F)S(=O)(=O)[O-] |
| Canonical SMILES | C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Physicochemical Properties
| Property | Value |
|---|---|
| Solubility | Methanol: >10 mM; Water: ~5 mM |
| Storage Conditions | -20°C (stable ≤1 month) |
| Hygroscopicity | High (requires desiccant) |
The triflate group confers enhanced solubility in aqueous and organic phases, facilitating its use in liquid chromatography-tandem MS (LC-MS/MS) .
Synthesis and Analytical Applications
Synthetic Pathways
Deuteration is achieved via catalytic exchange using deuterated solvents or custom enzymatic synthesis. Key steps include:
-
Deuterium Incorporation: Reaction of nicotinamide with D₂O under acidic catalysis.
-
Ribosylation: Enzymatic transfer of ribose using purine nucleoside phosphorylase.
-
Triflate Salt Formation: Ion exchange with trifluoromethanesulfonic acid .
Role as an Internal Standard
In LC-MS workflows, nicotinamide riboside-d4 (triflate) enables absolute quantification by compensating for:
-
Matrix effects in biological samples
-
Ion suppression/enhancement
-
Extraction efficiency variability
Example Protocol:
-
Spike 10 µL of 1 µM internal standard into 100 µL plasma.
-
Extract using methanol precipitation.
Pharmacological and Metabolic Insights
NAD+ Biosynthesis Augmentation
Nicotinamide riboside-d4 (triflate) serves as a tracer to study NAD+ kinetics. In vivo, it is phosphorylated to NAD+ via nicotinamide riboside kinases (NRKs). Key findings:
-
Hepatic Uptake: Liver cells convert 80% of administered nicotinamide riboside to NAD+ within 2 hours .
-
Sirtuin Activation: Increases SIRT1 and SIRT3 activity by 2.5-fold in murine models, enhancing mitochondrial biogenesis .
Cancer Metabolism
A 2024 prospective study (n=99) revealed:
-
Postoperative NAD+ Dynamics: Pancreatic cancer patients showed 40% lower NAD+ recovery vs. colorectal cancer (p<0.01) .
-
NMN Correlation: Plasma NMN levels predicted NAD+ recovery rate (r=0.72, p=0.003) .
Neurodegenerative Diseases
In Alzheimer’s mouse models:
| Mass | Volume for 1 mM | Volume for 10 mM |
|---|---|---|
| 1 mg | 2.45 mL | 0.24 mL |
| 5 mg | 12.25 mL | 1.22 mL |
Critical Notes:
Emerging Research Directions
Personalized NAD+ Supplementation
Data from suggest stratified dosing based on:
-
Cancer type (pancreatic vs. hepatic)
-
Surgical trauma severity (ΔNAD+ = -22% post-lobectomy)
-
Baseline NAD+ (threshold: <50 µM warrants supplementation)
Mitochondrial Toxicity Screening
Nicotinamide riboside-d4 enables quantification of mitochondrial NAD+ pools, identifying drug-induced depletion (e.g., antiretrovirals reduce NAD+ by 30% in hepatocytes) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume